2,6-Dimethyl-1-propylpiperazine
Description
2,6-Dimethyl-1-propylpiperazine is a piperazine derivative characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, with methyl groups at the 2 and 6 carbon positions and a propyl group attached to the nitrogen at position 1. Piperazine derivatives are widely studied for their pharmacological properties, including local anesthetic, sedative, and ataractic effects, as seen in structurally related compounds .
Properties
CAS No. |
135778-76-6 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2,6-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-11-8(2)6-10-7-9(11)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
TYTITCUEUIIXNP-UHFFFAOYSA-N |
SMILES |
CCCN1C(CNCC1C)C |
Canonical SMILES |
CCCN1C(CNCC1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
*Inferred from analogous compounds in .
Key Observations:
- Substituent Position Matters : The 2,6-dimethyl configuration in the target compound contrasts with 3,5-dimethyl isomers (e.g., ), which may alter steric hindrance and receptor binding .
- Alkyl vs. Aromatic Groups : The propyl group in 2,6-dimethyl-1-propylpiperazine provides lipophilicity, while analogues like 1-(2,6-dichlorobenzyl)piperazine introduce aromaticity and electronic effects from chlorine substituents .
- Functional Group Variations : The acetamide-linked derivative () demonstrates how linker groups influence solubility and bioavailability compared to direct alkylation .
Pharmacological and Functional Properties
Piperazine derivatives exhibit diverse bioactivities depending on substituents:
Local Anesthetic and Sedative Effects
- 2,6-Dimethylphenylcarbamoyl Piperazines : Synthesized via phenylisocyanate reactions (), these compounds exhibit local anesthetic and sedative properties due to the 2,6-dimethylphenyl group, which enhances steric bulk and membrane interaction .
- Comparison with Target Compound : The propyl group in 2,6-dimethyl-1-propylpiperazine may enhance duration of action compared to smaller substituents (e.g., methyl) by increasing metabolic stability .
Phosphodiesterase (PDE) Inhibition
- Acetildenafil Analogues : Replacement of N-ethylpiperazine with 3,5-dimethylpiperazine () in a PDE inhibitor scaffold shows that dimethyl substitutions modulate selectivity and potency. The 2,6-dimethyl configuration in the target compound could similarly influence PDE binding .
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